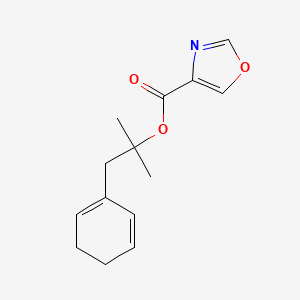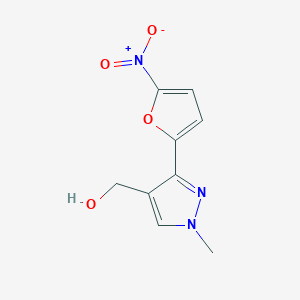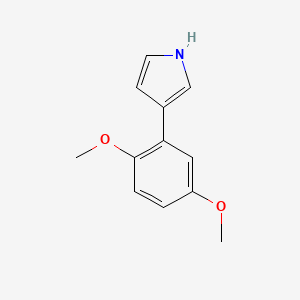![molecular formula C12H8BrClN2O B12876224 [(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-55-5](/img/structure/B12876224.png)
[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-bromo-7-chloro-2-methylquinoline with a suitable acetonitrile derivative under specific reaction conditions. The process may include steps such as halogenation, nitrile formation, and coupling reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine and chlorine atoms in the quinoline ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic uses in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their antimicrobial properties.
Quinoline-2,4-diones: Known for their biological and pharmacological activities.
The uniqueness of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88757-55-5 |
|---|---|
Formule moléculaire |
C12H8BrClN2O |
Poids moléculaire |
311.56 g/mol |
Nom IUPAC |
2-(5-bromo-7-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8BrClN2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
Clé InChI |
BNEFCUSSNKGJIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC(=C2C=C1)Br)Cl)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


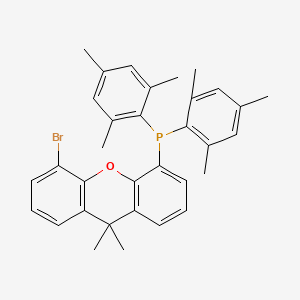
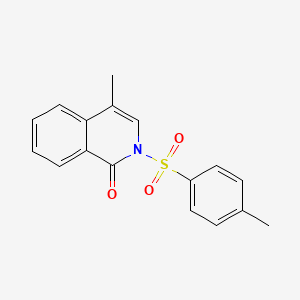
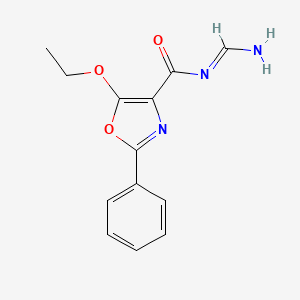
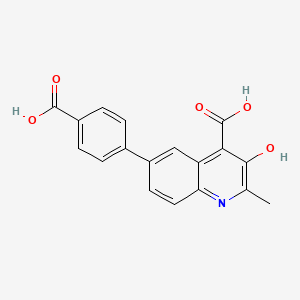
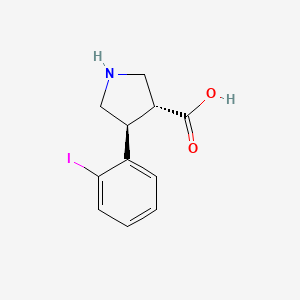
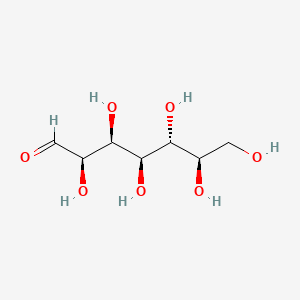
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)

